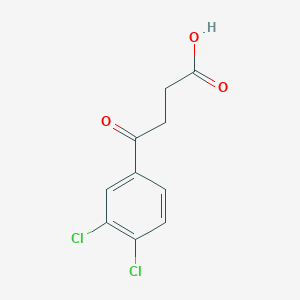

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

Description

The exact mass of the compound 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCXOOJTAKKWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302592 | |

| Record name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50597-19-8 | |

| Record name | 50597-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-4-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, a key chemical intermediate. The document details its synthesis, chemical and physical properties, and significant applications, with a focus on its role in pharmaceutical manufacturing. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Chemical Identity and Physical Properties

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a keto-carboxylic acid featuring a dichlorinated phenyl ring. Its chemical structure and key physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | [] |

| Synonyms | 4-(3,4-Dichlorophenyl)-4-oxobutyric acid, 3-(3,4-Dichlorobenzoyl)propionic acid | [] |

| CAS Number | 50597-19-8 | [] |

| Molecular Formula | C₁₀H₈Cl₂O₃ | [] |

| Molecular Weight | 247.07 g/mol | [] |

| Appearance | Off-white to light yellow solid (predicted) | |

| Melting Point | Data not available. For the analogous 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid, the melting point is 128–130°C.[2] | |

| Boiling Point | 447.1°C at 760 mmHg | [3] |

| Density | 1.432 g/cm³ | [] |

Solubility Data

| Solvent | Predicted Solubility |

| Water | Low |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Dichloromethane | Moderately Soluble |

| Toluene | Sparingly Soluble |

| Hexane | Insoluble |

Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid

The primary and most industrially viable method for the synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride. This electrophilic aromatic substitution is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic. This acylium ion is then attacked by the electron-rich 1,2-dichlorobenzene ring. A subsequent deprotonation and aqueous workup yield the final product.

Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol

This protocol is based on general procedures for Friedel-Crafts acylation and should be performed by qualified personnel in a well-ventilated fume hood.

Materials and Reagents:

-

1,2-Dichlorobenzene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a gas outlet (e.g., to a bubbler or scrubber)

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) and 1,2-dichlorobenzene (1.1 molar equivalents) in anhydrous dichloromethane. Transfer this solution to a dropping funnel.

-

Add the solution from the dropping funnel to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0 and 5 °C, using an ice bath to manage the exothermic reaction.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene.

Spectroscopic and Analytical Data

While experimentally obtained spectra for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid are not widely published, the following tables provide expected spectral characteristics based on its structure and data from analogous compounds.[2]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~8.1 | Doublet | 1H | Ar-H (ortho to C=O) |

| ~7.9 | Doublet of Doublets | 1H | Ar-H (ortho and meta to Cl) |

| ~7.6 | Doublet | 1H | Ar-H (meta to C=O) |

| ~3.3 | Triplet | 2H | -CH₂- (adjacent to C=O) |

| ~2.8 | Triplet | 2H | -CH₂- (adjacent to COOH) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~196.0 | C=O (ketone) |

| ~178.0 | C=O (carboxylic acid) |

| ~137.0 | Ar-C (ipso to C=O) |

| ~133.0 | Ar-C (ipso to Cl) |

| ~131.0 | Ar-C (ipso to Cl) |

| ~130.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~127.0 | Ar-CH |

| ~33.0 | -CH₂- (adjacent to C=O) |

| ~28.0 | -CH₂- (adjacent to COOH) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1680 | C=O stretch (aryl ketone) |

| ~1590, 1470 | C=C stretch (aromatic ring) |

| ~820 | C-H bend (aromatic) |

| ~750 | C-Cl stretch |

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 246/248/250 | [M]⁺• molecular ion peak (isotope pattern for 2 Cl atoms) |

| 229/231/233 | [M-OH]⁺ |

| 201/203/205 | [M-COOH]⁺ |

| 173/175 | [Cl₂C₆H₃CO]⁺ |

Biological Activity and Applications in Drug Development

There is a significant lack of data on the biological activity of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid itself. Its primary importance in the field of drug development is as a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Sertraline

The most notable application of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is in the industrial synthesis of Sertraline, a widely used antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[4][5] The synthesis involves a multi-step process where the butanoic acid derivative is a crucial building block for constructing the tetralone core of the sertraline molecule.

Caption: Role as a key intermediate in Sertraline synthesis.

Safety and Handling

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid should be handled in accordance with good industrial hygiene and safety practices. Based on data for structurally related compounds, the following precautions are recommended.[6][7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from heat and sources of ignition.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Clean mouth with water and seek medical attention.

-

Inhalation: Move to fresh air.

-

Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a valuable chemical intermediate whose significance is primarily defined by its role in the synthesis of pharmaceuticals, most notably sertraline. While comprehensive data on its intrinsic biological activity and some physical properties are limited, the established synthetic routes and its known applications make it a compound of continued interest to the chemical and pharmaceutical industries. The protocols and data presented in this guide are intended to support researchers and developers in the effective and safe utilization of this compound.

References

- 2. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

In-Depth Technical Guide: 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (CAS 50597-19-8)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, with the CAS number 50597-19-8, is a keto acid derivative of significant interest in the field of medicinal chemistry and pharmaceutical development. Structurally, it features a butanoic acid chain with a ketone group at the 4-position and a 3,4-dichlorophenyl substituent. While direct biological applications of this compound are not extensively documented, its primary importance lies in its role as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably the selective serotonin reuptake inhibitor (SSRI) antidepressant, sertraline.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and its pivotal role in synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 50597-19-8 | N/A |

| Molecular Formula | C₁₀H₈Cl₂O₃ | N/A |

| Molecular Weight | 247.07 g/mol | N/A |

| Density | 1.432 g/cm³ | N/A |

| IUPAC Name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | N/A |

| Synonyms | 4-(3,4-Dichlorophenyl)-4-oxobutyric acid, 3-(3,4-Dichlorobenzoyl)propionic acid | N/A |

Synthesis

The most common and industrially viable method for the synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.[4][5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction mechanism initiates with the activation of succinic anhydride by the Lewis acid catalyst, forming a highly electrophilic acylium ion. Subsequently, the electron-rich aromatic ring of 1,2-dichlorobenzene attacks the acylium ion, leading to the formation of a sigma complex. The aromaticity is then restored by the loss of a proton, yielding the final product after an aqueous workup to decompose the aluminum chloride complex.

Experimental Protocol: Friedel-Crafts Acylation

This section details a representative laboratory procedure for the synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid.

Materials and Reagents:

-

1,2-Dichlorobenzene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene or Carbon Disulfide (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in the chosen solvent (e.g., nitrobenzene) is prepared under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactants: A solution of succinic anhydride (1.0 molar equivalent) and 1,2-dichlorobenzene (1.1 molar equivalents) in the same solvent is added dropwise to the stirred suspension of aluminum chloride. The temperature is typically maintained between 0 and 5 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step decomposes the aluminum chloride complex of the product.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a crystalline solid.

Role as a Pharmaceutical Intermediate: Synthesis of Sertraline

The primary significance of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid lies in its utility as a key precursor in the multi-step synthesis of the antidepressant drug sertraline.[1][2][3] The synthesis involves an intramolecular Friedel-Crafts cyclization of the butanoic acid derivative to form a tetralone, which then undergoes further transformations to yield the final active pharmaceutical ingredient.

The general synthetic pathway from 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid to sertraline is as follows:

-

Conversion to Acyl Chloride: The carboxylic acid is first converted to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂).

-

Intramolecular Friedel-Crafts Acylation: The acyl chloride undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like AlCl₃, to form 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (often referred to as sertraline tetralone).

-

Imine Formation and Reduction: The tetralone is then reacted with methylamine to form an imine, which is subsequently reduced to the corresponding amine, yielding racemic sertraline.

-

Resolution: The racemic mixture is resolved to isolate the desired (1S, 4S)-sertraline enantiomer, which is the therapeutically active form.

Caption: Synthetic pathway for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid.

Caption: Synthetic workflow from the title compound to Sertraline.

Biological Activity and Mechanism of Action

There is a notable lack of published data on the direct biological activity, mechanism of action, or associated signaling pathways of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid itself. Its primary role documented in the scientific literature is that of a chemical intermediate.[7] The significant biological effects are observed in the final product, sertraline, which is a potent and selective serotonin reuptake inhibitor (SSRI). Sertraline functions by blocking the reuptake of the neurotransmitter serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This mechanism is the basis for its therapeutic efficacy in treating major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders.

Conclusion

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a well-characterized organic compound whose principal value lies in its role as a key building block in the synthesis of complex pharmaceutical agents. While it may not exhibit significant biological activity on its own, its efficient synthesis and conversion to downstream intermediates are critical for the production of life-saving medications like sertraline. This technical guide provides researchers and drug development professionals with the core knowledge required to understand and utilize this important chemical entity in their synthetic endeavors. Further research into other potential applications of this compound could reveal new synthetic utilities and, possibly, unexplored biological roles.

References

- 1. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]

- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

Structure Elucidation of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. The document outlines the key physicochemical properties and presents a detailed analysis of its spectroscopic data, including predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Experimental protocols for acquiring this data are provided, along with visualizations of the molecular structure and elucidation workflow to facilitate a deeper understanding of the compound's structural characteristics. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, analytical chemistry, and drug development.

Introduction

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a keto-acid derivative of dichlorobenzene. Compounds containing the dichlorophenyl moiety are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active molecules. Accurate structure elucidation is a critical first step in the research and development of any new chemical entity. This guide details the systematic approach to confirming the structure of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid using modern analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is presented in Table 1. This data is essential for sample handling, solvent selection, and interpretation of analytical results.

| Property | Value | Source |

| IUPAC Name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | [1][] |

| Synonyms | 4-(3,4-Dichlorophenyl)-4-oxobutyric acid | [1][] |

| Molecular Formula | C₁₀H₈Cl₂O₃ | [1][] |

| Molecular Weight | 247.07 g/mol | [1][] |

| Monoisotopic Mass | 245.98505 Da | [3] |

| Density | 1.432 g/cm³ | [1][] |

| Boiling Point | 447.1 °C at 760 mmHg | [] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is achieved through the combined analysis of various spectroscopic data. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and chemical environment of protons in a molecule. The predicted chemical shifts for the protons in 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid are presented in Table 2.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 10.0 | Singlet | 1H | -COOH |

| ~8.10 | Doublet | 1H | Ar-H (H-2) |

| ~7.85 | Doublet of Doublets | 1H | Ar-H (H-6) |

| ~7.60 | Doublet | 1H | Ar-H (H-5) |

| ~3.30 | Triplet | 2H | -CH₂- (C3) |

| ~2.80 | Triplet | 2H | -CH₂- (C2) |

Note: Predicted values are based on established chemical shift principles and data from similar structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbons in 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid are presented in Table 3.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~196.0 | C=O (Ketone, C4) |

| ~178.0 | C=O (Carboxylic Acid, C1) |

| ~138.0 | Ar-C (C-4') |

| ~133.0 | Ar-C (C-1') |

| ~131.5 | Ar-CH (C-5') |

| ~130.0 | Ar-C (C-3') |

| ~129.0 | Ar-CH (C-6') |

| ~127.0 | Ar-CH (C-2') |

| ~33.0 | -CH₂- (C3) |

| ~28.0 | -CH₂- (C2) |

Note: Predicted values are based on established chemical shift principles and data from similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Ketone) |

| ~1590, 1470 | Medium-Weak | C=C stretch (Aromatic Ring) |

| ~1280 | Medium | C-O stretch (Carboxylic Acid) |

| ~820 | Strong | C-H bend (Aromatic, para-disubstituted) |

| ~750 | Strong | C-Cl stretch |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is presented in Table 5.

| m/z | Relative Intensity (%) | Assignment |

| 246/248/250 | ~30:20:3 | [M]⁺ (Molecular Ion, chlorine isotopes) |

| 183/185/187 | ~100:65:10 | [C₇H₃Cl₂O]⁺ |

| 173/175 | ~40:13 | [C₆H₃Cl₂]⁺ |

| 145 | ~20 | [C₆H₄Cl]⁺ |

| 111 | ~15 | [C₆H₄]⁺ |

| 55 | ~30 | [C₃H₃O]⁺ |

Note: The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is expected to be observed for fragments containing chlorine atoms.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

-

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas: Nitrogen, at a flow rate of 1-2 L/min.

-

Drying Gas: Nitrogen, at a temperature of 250-350 °C.

-

Mass Range: m/z 50-1000.

-

Visualizations

Diagrams are provided to illustrate key aspects of the structure elucidation process.

Caption: Molecular structure and atom numbering of the target compound.

Caption: Workflow for the structure elucidation of the compound.

Caption: Key fragmentation patterns observed in mass spectrometry.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the established physicochemical properties, provides a robust confirmation of the structure of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. The detailed experimental protocols and illustrative diagrams included in this guide offer a practical framework for the successful elucidation of this and structurally related compounds. This information is crucial for ensuring the identity and purity of the compound in further research and development activities.

References

An In-depth Technical Guide to the Biological Activity of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. The document details the synthesis of these compounds and their demonstrated antimicrobial, antifungal, antitumor, and enzyme-inhibiting properties. It includes structured data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development in this area.

Core Compound and Derivatives

The core chemical structure is 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. The derivatives discussed in this guide are primarily heterocyclic compounds synthesized from this core structure, including pyridazinone and other related moieties. The synthetic pathway often involves the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with various reagents to introduce diverse functional groups and heterocyclic rings.

A key intermediate in the synthesis of many of these derivatives is 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, formed by the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine.[1][2] This intermediate is then further modified to create a range of biologically active compounds.[1][2]

Biological Activities

Derivatives of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid have demonstrated a variety of biological activities, which are summarized in the following sections.

Antimicrobial and Antifungal Activity

A number of heterocyclic derivatives of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid have been screened for their antimicrobial and antifungal activities using the disk diffusion method.[1] The results indicate that several of these compounds possess high to moderate activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial and Antifungal Activity of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid Derivatives

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| 3 | High | Moderate | Moderate |

| 4 | Moderate | Moderate | Moderate |

| 6 | Moderate | High | High |

| 8 | Moderate | Moderate | Moderate |

| 10 | High | High | Moderate |

| 12a | High | High | Moderate |

| 13 | Moderate | Moderate | Moderate |

| 17 | Moderate | High | High |

Source: Data compiled from a study on heterocyclic compounds derived from 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid.[1]

Further research has identified pyridazinone derivatives with quantitative antimicrobial data. For instance, certain 3(2H)-pyridazinone derivatives have shown promising activity against Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 15.62 µg/mL.[3] Another study on pyridazinone-based diarylurea derivatives reported a potent antibacterial activity against Staphylococcus aureus with a MIC of 16 μg mL−1 and significant antifungal activity against Candida albicans with a MIC of 16 μg mL−1.[4]

Antitumor Activity

Structurally related 4-oxobutanamide derivatives have been investigated for their antiproliferative activity against various human cancer cell lines. One particular derivative, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (DN4), exhibited potent activity against human kidney carcinoma cells (A498) with an IC50 value of 1.94 µM. This activity was superior to the positive controls, paclitaxel (IC50 = 8.81 µM) and colchicine (IC50 = 7.17 µM).

Table 2: Antitumor Activity of a 4-Oxobutanamide Derivative (DN4)

| Cell Line | Compound | IC50 (µM) |

| Human Kidney Carcinoma (A498) | DN4 | 1.94 |

| Paclitaxel (Control) | 8.81 | |

| Colchicine (Control) | 7.17 |

Source: Data from a study on the design, synthesis, and antitumor activity of novel 4-oxobutanamide derivatives.

The mechanism of antitumor activity for some 4-oxobutanoic acid derivatives may involve the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[5][6][7][8][9]

Enzyme Inhibition

A derivative of the core compound, 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (referred to as 4-(3,4-DiCl-Ph)-4-oxo-butan), has been identified as an inhibitor of the enzyme kynurenine 3-hydroxylase (also known as kynurenine 3-monooxygenase, KMO). This enzyme is a key component of the kynurenine pathway of tryptophan metabolism.

Table 3: Kynurenine 3-Hydroxylase Inhibitory Activity

| Compound | Enzyme Source | IC50 (µM) |

| 4-(3,4-DiCl-Ph)-4-oxo-butan | Rat Liver | 1.4 ± 0.3 |

| Rat Brain | 0.30 ± 0.06 |

Source: Data from a study on the enzyme inhibitory activity of 4-oxo-butanoic acid derivatives.[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl) butanoic acid (Compound 3)

To a solution of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (0.01 mol) in dry benzene (20 mL), antipyrine (0.01 mol) is added. The reaction mixture is refluxed for 10 hours. The solid that separates upon cooling is filtered off and recrystallized to yield the final product.[2]

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

-

Preparation of Bacterial Inoculum: Isolated colonies of the test bacteria are selected from an overnight culture and suspended in sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a bacterial density of approximately 1–2×10⁸ CFU/mL.

-

Agar Medium Preparation: Mueller-Hinton agar (MHA) is prepared and poured into petri dishes to a uniform thickness of 4 mm.

-

Inoculation of Agar Surface: A sterile cotton swab is immersed into the bacterial suspension, and excess fluid is removed by pressing and rotating the swab against the side of the tube. The swab is then streaked evenly across the entire surface of the MHA plate. The plate is rotated 60 degrees, and the streaking is repeated to ensure full coverage. The plates are allowed to dry for approximately 5 minutes.

-

Placement of Antimicrobial Disks: Paper disks impregnated with the test compounds are placed evenly onto the inoculated agar surface using sterile forceps.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific bacteria being tested.

-

Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone indicates the susceptibility of the bacteria to the compound.

MTT Assay for Anticancer Activity

-

Cell Seeding: Cancer cells are harvested and counted. A predetermined number of cells (typically in the range of 1,000 to 100,000 cells per well) are seeded into a 96-well plate containing complete cell culture medium. Wells with medium only are included as a blank control. The plate is incubated for 24 hours.

-

Cell Treatment: After 24 hours, the medium is aspirated, and serial dilutions of the test compounds are added to the respective wells. The plate is then incubated for a specified period (e.g., 72 hours).

-

MTT Assay: The medium containing the test compound is carefully removed. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C. During this time, viable cells metabolize the MTT into formazan crystals.

-

Solubilization of Formazan: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculations: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

-

Reagent Preparation: Prepare stock solutions of L-Kynurenine (substrate), NADPH (cofactor), and the test inhibitor in a suitable buffer (e.g., 1X KMO Assay Buffer). The KMO enzyme is diluted to the desired working concentration in ice-cold buffer.

-

Assay Setup: The diluted test inhibitor solutions are added to the wells of a UV-transparent microplate. Control wells for no inhibition (positive control) and no enzyme (blank) are also prepared.

-

Reaction Initiation: The reaction is initiated by adding the KMO enzyme and the substrates (L-Kynurenine and NADPH) to the wells.

-

Absorbance Measurement: The activity of KMO is monitored by measuring the decrease in NADPH, which is quantified by the change in absorbance at 340 nm over time.

-

Data Analysis: The rate of NADPH consumption is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an important target for anticancer drug development. While direct evidence for the modulation of this pathway by specific 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid derivatives is still emerging, the structural similarities to other known modulators of this pathway suggest it as a potential mechanism of action for their antitumor effects.

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid derivatives.

Caption: General workflow for synthesis and biological evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR signaling pathway inhibitors in proliferation of retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 10. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]

An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, a pivotal chemical intermediate in the synthesis of various organic compounds, most notably the selective serotonin reuptake inhibitor (SSRI), sertraline. This document details the synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid via Friedel-Crafts acylation, its physicochemical properties, and its subsequent conversion to downstream products. Detailed experimental protocols and characterization data are provided to support researchers in the fields of medicinal chemistry and process development.

Introduction

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a keto-acid that serves as a crucial building block in multi-step organic syntheses. Its chemical structure, featuring a dichlorinated phenyl ring and a butanoic acid chain with a ketone functional group, makes it a versatile precursor for the construction of complex molecular architectures. The primary application of this intermediate lies in the pharmaceutical industry, where it is a key starting material for the industrial-scale production of sertraline, a widely prescribed antidepressant. The synthesis of sertraline from this intermediate involves a series of transformations, including reduction, cyclization, and amination. This guide will focus on the synthesis and characterization of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid and its role in the sertraline synthesis pathway.

Physicochemical and Spectroscopic Data

The accurate characterization of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is essential for its use in further synthetic applications. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid

| Property | Value | Reference |

| CAS Number | 50597-19-8 | [1][2] |

| Molecular Formula | C₁₀H₈Cl₂O₃ | [1][] |

| Molecular Weight | 247.07 g/mol | [1][] |

| Appearance | White to off-white solid | |

| Density | 1.432 g/cm³ | [1][] |

| Boiling Point | 447.1 °C at 760 mmHg |

Table 2: Spectroscopic Data of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid and Structurally Related Compounds

| Spectroscopy | Characteristic Peaks/Signals (for 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid and Analogs) | Reference |

| ¹H NMR | Aromatic protons: δ 7.2–8.1 ppm; Methylene/methine protons: δ 3.0–4.0 ppm (for analogous systems) | [4] |

| ¹³C NMR | Data for analogous systems suggest characteristic carbonyl, aromatic, and aliphatic carbon signals. | [5][6] |

| Infrared (IR) | Ketone C=O: 1670–1680 cm⁻¹; Carboxylic acid O-H: 2500–3300 cm⁻¹ (for structurally related compounds) | [4] |

| Mass Spectrometry (MS) | Predicted [M+H]⁺: 246.99233; Predicted [M-H]⁻: 244.97777 | [1][7] |

Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid

The most common and industrially scalable method for the synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

Caption: Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid.

Detailed Experimental Protocol

Materials:

-

1,2-Dichlorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene or other suitable recrystallization solvent

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas), add anhydrous aluminum chloride (2.2 molar equivalents) and the inert solvent (e.g., dichloromethane).

-

Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add 1,2-dichlorobenzene (1.0 molar equivalent) to the stirred suspension. Subsequently, add succinic anhydride (1.0 molar equivalent) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent used) for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and quench by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: If a precipitate forms, it can be collected by filtration. If the product remains in solution, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted succinic acid and other acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent, such as toluene, to afford the final product as a crystalline solid.

Role as a Chemical Intermediate in Sertraline Synthesis

The primary utility of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is as a precursor in the synthesis of sertraline. The synthesis involves several key transformations that build the final tetracyclic amine structure.

References

- 1. PubChemLite - 4-(3,4-dichlorophenyl)-4-oxobutyric acid (C10H8Cl2O3) [pubchemlite.lcsb.uni.lu]

- 2. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]

- 4. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RU1839670C - Method of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2h)-naphthalinone synthesis - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of complete experimental spectra for the target compound, this document presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid and its analogs. This data is crucial for confirming the molecular structure and purity of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

| Proton Assignment | Expected Chemical Shift (ppm) | Reported Chemical Shift (ppm) for Analog¹ | Multiplicity |

| Aromatic-H | 7.2 - 8.1[1] | 8.12 - 7.20[2] | Multiplet |

| -CH₂- (adjacent to C=O) | ~3.0 - 4.0[1] | 4.03 - 3.17 (as part of a -CH₂CH- system)[2] | Multiplet |

| -CH₂- (adjacent to COOH) | ~3.0 - 4.0[1] | 4.03 - 3.17 (as part of a -CH₂CH- system)[2] | Multiplet |

| -COOH | > 10.0 | 12.42[2] | Singlet (broad) |

¹Analog: 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid[2]

¹³C NMR (Carbon-13 NMR):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Ketone) | 190 - 220 |

| C=O (Carboxylic Acid) | 170 - 185 |

| Aromatic-C | 120 - 140 |

| Aromatic-C (substituted) | 130 - 150 |

| -CH₂- | 20 - 40 |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) for Analog¹ | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300[1] | - | Broad |

| C-H (Aromatic) | 3000 - 3100 | - | Medium |

| C-H (Aliphatic) | 2850 - 3000 | - | Medium |

| C=O (Ketone) | 1670 - 1680[1] | 1688[2] | Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | 1730[2] | Strong |

| C=C (Aromatic) | 1450 - 1600 | - | Medium-Weak |

¹Analog: 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid[2]

Table 3: Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Reported m/z for Analog¹ |

| [M]⁺ | 246.0 | 432.0[2] |

| [M+H]⁺ | 247.0 | - |

| [M-H]⁻ | 245.0 | - |

| [M+Na]⁺ | 269.0 | - |

¹Analog: 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid[2] Predicted m/z values are for the most abundant isotopes.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are critical for reproducibility and data integrity. The following are generalized protocols applicable to the analysis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or after dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique for volatile compounds, while ESI is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak. Examine the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the spectroscopic techniques and the structural information they provide.

Caption: General experimental workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Logical diagram illustrating the structural information obtained from different spectroscopic techniques.

References

An In-depth Technical Guide on the Solubility and Stability of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, with a focus on the solubility and stability, of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. Given the limited availability of quantitative data in public literature, this document also furnishes detailed experimental protocols for the determination of these critical parameters.

Core Compound Properties

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a keto-carboxylic acid derivative. Its chemical structure, comprising a dichlorinated phenyl ring and a butanoic acid moiety, influences its physicochemical characteristics, making it a subject of interest in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₈Cl₂O₃ | [] |

| Molecular Weight | 247.07 g/mol | [][2] |

| IUPAC Name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | [] |

| Synonyms | 4-(3,4-DICHLOROPHENYL)-4-OXOBUTYRIC ACID, AKOS AKM00953, OTAVA-BB 1043527 | [] |

| Density | 1.432 g/cm³ | [] |

| Polar Surface Area | 54.37 Ų | [2][3] |

| XlogP (predicted) | 2.3 - 3.04 | [2][3][4] |

| H-Bond Donors | 1 | [2] |

| H-Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 4 | [2] |

Solubility Profile

Quantitative solubility data for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid in various solvents is not extensively documented in publicly available literature. However, its chemical structure provides insight into its expected solubility behavior. The presence of a carboxylic acid group suggests some degree of solubility in polar solvents, while the dichlorinated phenyl ring imparts lipophilic character.

General solubility assessments indicate that the compound has low solubility in water and is soluble in polar organic solvents[5]. For precise quantification, experimental determination is necessary.

Table 2: General Solubility Characteristics

| Solvent | Expected Solubility | Rationale |

| Water | Low | The hydrophobic dichlorophenyl group likely dominates over the polar carboxylic acid and ketone groups. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | The carboxylic acid can form hydrogen bonds with the solvent. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Soluble | The overall polarity of the molecule allows for favorable dipole-dipole interactions. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in nonpolar environments. |

Experimental Protocol: Determination of Aqueous and Organic Solubility using the Isothermal Shake-Flask Method

This protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound.

1. Materials and Equipment:

-

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (solid)

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the samples for a defined period (typically 24-72 hours) to ensure equilibrium is achieved. The temperature should be maintained at a standard value, such as 25°C or 37°C.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, a syringe fitted with a filter can be used. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation upon cooling.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

HPLC Method: Develop a calibration curve using standard solutions of known concentrations of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. The concentration of the unknown samples can be determined by comparing their peak areas to the calibration curve.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve can be generated by measuring the absorbance of standard solutions at a specific wavelength.

-

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Stability Profile

-

pH: The carboxylic acid and ketone functionalities can be susceptible to pH-dependent degradation. Under strongly acidic or basic conditions, hydrolysis may occur[5].

-

Light: As with many aromatic ketones, there is a potential for photo-degradation. Therefore, it is advisable to protect the compound from light[5].

-

Temperature: Elevated temperatures can accelerate degradation reactions. For long-term storage, refrigeration is recommended[6].

-

Oxidation: The organic nature of the compound makes it susceptible to oxidation, especially in the presence of strong oxidizing agents[6].

Experimental Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and pathways, which is critical for developing stable formulations and analytical methods.

1. Materials and Equipment:

-

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for acid and base hydrolysis

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Photostability chamber

-

Oven for thermal stress

-

Stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

-

pH meter

2. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat in an oven (e.g., 70°C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Before analysis, neutralize the acid and base-stressed samples.

-

HPLC Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify major degradation products.

-

Assess the peak purity of the parent compound to ensure the analytical method is specific.

-

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable[6].

-

Atmosphere: Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants[6][7]. Store in a well-ventilated area[7].

-

Light Exposure: Protect from direct light by storing in an amber vial or a light-proof container[5][6].

-

Incompatibilities: Avoid contact with strong oxidizing agents[6].

Conclusion

While quantitative solubility and stability data for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid are not extensively published, this guide provides a framework for its use in a research and development setting. The provided experimental protocols offer robust methods for determining these critical parameters, enabling scientists to generate the necessary data for their specific applications. Proper handling and storage, as outlined, are crucial to ensure the compound's integrity over time.

References

- 2. chemscene.com [chemscene.com]

- 3. 4-(3,4-dichlorophenyl)-2-oxobutanoic acid (85918-56-5) for sale [vulcanchem.com]

- 4. PubChemLite - 4-(3,4-dichlorophenyl)-4-oxobutyric acid (C10H8Cl2O3) [pubchemlite.lcsb.uni.lu]

- 5. 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid (344280-65-5) for sale [vulcanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

exploring the reactivity of the keto and carboxylic acid groups in 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the keto and carboxylic acid functionalities in 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid. This compound serves as a valuable building block in the synthesis of various biologically active molecules. Understanding its reactivity is crucial for the efficient design and execution of synthetic routes toward novel therapeutic agents and other advanced materials.

Introduction to the Reactivity of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a bifunctional molecule featuring a ketone and a carboxylic acid. The presence of the electron-withdrawing 3,4-dichlorophenyl group influences the reactivity of the aromatic ketone. The carboxylic acid and the ketone functionalities can be selectively targeted under different reaction conditions, allowing for a diverse range of chemical transformations.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂O₃[] |

| Molecular Weight | 247.07 g/mol [] |

| Appearance | Solid |

| IUPAC Name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid[] |

Reactivity of the Keto Group

The ketone group in 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a versatile functional handle for a variety of chemical modifications. Its reactivity is primarily centered around nucleophilic addition to the carbonyl carbon.

Reduction to a Secondary Alcohol

The ketone can be selectively reduced to the corresponding secondary alcohol, 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid. This transformation is a key step in the synthesis of various derivatives and can be achieved using hydride-based reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is based on general procedures for the reduction of ketones using sodium borohydride.[2][3][4]

-

Materials:

-

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The molar ratio of NaBH₄ to the keto acid should be optimized, but a starting point of 2 equivalents can be used.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid, which can be further purified by recrystallization or column chromatography.

-

Formation of Hydrazones

The ketone functionality can react with hydrazine derivatives to form hydrazones. This reaction is often a key step in the synthesis of nitrogen-containing heterocyclic compounds.

Quantitative Data for Hydrazone Formation (Analogous Compound):

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Phenylhydrazine | Ethanol | Room temperature, 15 days | 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid | 85% |

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is amenable to a wide range of transformations, including esterification, amide bond formation, and conversion to more reactive acyl derivatives.

Esterification

Esterification of the carboxylic acid can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification with Ethanol

This protocol is a general procedure for Fischer esterification.[5][6][7]

-

Materials:

-

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate.

-

Purify the product by column chromatography or distillation under reduced pressure.

-

Alternative Esterification using Coupling Agents: For substrates sensitive to strong acids, esterification can be performed under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Amide Bond Formation

The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, often achieved using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol: Amide Formation with Aniline using EDC

This is a general protocol for EDC-mediated amide coupling.[8][9][10][11]

-

Materials:

-

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

-

Aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

-

Procedure:

-

Dissolve 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid in DCM or DMF in a round-bottom flask.

-

Add HOBt (1.1 equivalents) and aniline (1.1 equivalents).

-

Add DIPEA (2.5 equivalents) to the mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

-

Quantitative Data for Amide Formation (General Yields):

EDC coupling reactions typically provide good to excellent yields, often in the range of 70-90%, depending on the specific substrates and reaction conditions.[9]

Intramolecular Reactivity and Cyclization

The presence of both a ketone and a carboxylic acid within the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures. Under acidic conditions, 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid can undergo cyclization to form 5-(3,4-dichlorophenyl)dihydrofuran-2(3H)-one. This lactone is a valuable intermediate in its own right.

Caption: Intramolecular cyclization of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid.

Spectroscopic Characterization

While a complete, published spectrum for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid was not identified in the searched literature, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.[12]

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Signals in the range of δ 7.5-8.0 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (adjacent to carbonyl): A triplet around δ 3.2-3.4 ppm.

-

Methylene Protons (adjacent to carboxylic acid): A triplet around δ 2.7-2.9 ppm.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Data:

-

Ketone Carbonyl: A signal in the range of δ 195-200 ppm.

-

Carboxylic Acid Carbonyl: A signal in the range of δ 175-180 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Methylene Carbons: Signals in the range of δ 28-35 ppm.

Expected IR Spectral Data:

-

Carboxylic Acid O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

-

Ketone C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹.

-

Carboxylic Acid C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹.

Biological Relevance and Signaling Pathways

Derivatives of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, particularly those belonging to the arylpropionic acid class, have shown potential as anti-inflammatory agents.[13] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by NSAIDs.

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins that mediate inflammation, pain, and fever.[13] Arylpropionic acid derivatives, which can be synthesized from 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, are known to inhibit COX enzymes, thereby blocking the production of prostaglandins and reducing inflammation.[13]